2-Aminopyrimidine-5-carbonitrile

説明

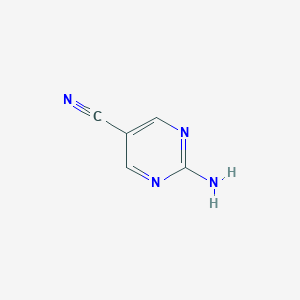

2-Aminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H4N4. It consists of a pyrimidine ring substituted with an amino group at the second position and a nitrile group at the fifth position. This compound is a colorless to yellowish solid, soluble in water and most organic solvents. It has a melting point of approximately 300-310°C and exhibits high thermal stability .

準備方法

Synthetic Routes and Reaction Conditions

2-Aminopyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the amination and cyano reaction of pyrimidine derivatives. For example, 2-aminopyrimidine can be reacted with hydrocyanic acid to form the calcium phosphate salt . Another method involves the use of chitosan as a catalyst for the synthesis of this compound derivatives from guanidines, aldehydes, and cyanoketones under mild reaction conditions at 85°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial-scale production.

化学反応の分析

Types of Reactions

2-Aminopyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form various derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Condensation: Aldehydes and ketones in the presence of catalysts like chitosan or zinc chloride.

Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities.

科学的研究の応用

Synthesis of 2-Aminopyrimidine-5-carbonitrile Derivatives

The synthesis of this compound derivatives typically involves multi-component reactions that allow for the rapid generation of diverse chemical libraries. A notable method is the three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines, which yields various substituted pyrimidine derivatives with good to excellent yields .

Table 1: Synthesis Overview

| Reaction Components | Yield (%) | Reference |

|---|---|---|

| α-Cyanoketones + Aldehydes + Guanidines | 45–89 | |

| 2-Amino-4,6-dichloropyrimidine + Amines | Good to Excellent |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-amino-pyrimidine derivatives, particularly when encapsulated in liposomes. In vitro tests on HeLa cells demonstrated a significant reduction in cell viability (75.91%) when treated with liposomal formulations compared to free compounds . In vivo studies using sarcoma 180 tumors in mice showed tumor inhibition rates of up to 66.47% with liposomal formulations .

Table 2: Anticancer Efficacy

| Treatment Formulation | Tumor Inhibition Rate (%) | Reference |

|---|---|---|

| Liposomal Pyrimidine | 66.47 | |

| Free Pyrimidine | 50.46 | |

| 5-Fluorouracil | 14.47 |

Adenosine Receptor Modulation

The compound has also been explored as a selective antagonist for adenosine receptors (A1AR). A library of 108 derivatives was synthesized and evaluated for binding affinity and selectivity against human adenosine receptors, demonstrating promising results for drug development targeting conditions like hypertension and asthma .

Table 3: Binding Affinity Data

| Compound ID | A1AR Affinity (Ki) | A2AAR Affinity (Ki) | Reference |

|---|---|---|---|

| Compound 18 | Low nanomolar range | High nanomolar range | |

| Compound 19 | Moderate nanomolar range | Moderate nanomolar range |

β-Glucuronidase Inhibition

Some derivatives of this compound have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to various diseases. One compound exhibited an IC50 value significantly lower than the standard inhibitor, indicating its potential for pharmaceutical development .

Table 4: β-Glucuronidase Inhibitory Activity

作用機序

The mechanism of action of 2-aminopyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which play a crucial role in cell growth and proliferation . These compounds can induce cell cycle arrest and apoptosis in cancer cells by inhibiting kinase activity and disrupting signaling pathways .

類似化合物との比較

2-Aminopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

2-Amino-4,6-dichloropyrimidine: This compound has similar structural features but different reactivity and applications.

2-Amino-5-cyanopyrimidine: Another closely related compound with similar chemical properties but distinct biological activities.

Pyrimidine-5-carbonitrile derivatives: These derivatives exhibit a range of biological activities, including anticancer and antimicrobial properties.

The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.

生物活性

2-Aminopyrimidine-5-carbonitrile (CHN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Overview of Biological Activities

The biological activities of this compound derivatives are extensive, including:

- Anticancer Activity : These compounds have shown promising results in inhibiting various cancer cell lines.

- Antimicrobial Properties : They exhibit activity against a range of pathogens.

- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.

- Other Activities : This includes antiviral, antifungal, and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study synthesized a series of pyrimidine-5-carbonitrile derivatives and evaluated their cytotoxic activities against human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells.

Key Findings

- Compound 11 demonstrated superior antiproliferative activity compared to the standard EGFR inhibitor erlotinib, with IC values ranging from 2.4 to 4.14 μM across different cell lines .

- The mechanism of action involved cell cycle arrest at the G2/M phase and induction of apoptosis, evidenced by increased caspase-3 levels in treated cells .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 11 | 3.37 | HCT-116 |

| 11 | 3.04 | HepG-2 |

| 11 | 4.14 | MCF-7 |

| 11 | 2.4 | A549 |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrimidine core significantly influence biological activity. For instance, the introduction of specific substituents can enhance potency against various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a review of pyrimidine derivatives, it was noted that certain compounds demonstrated significant activity against bacterial strains and fungi .

Notable Results

- Derivatives have shown effectiveness against pathogens responsible for infections, with some exhibiting low MIC values.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 24 | 1.0 | E. coli |

| 25 | 0.5 | S. aureus |

Anti-inflammatory and Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, some derivatives of this compound have been evaluated for anti-inflammatory properties. These compounds showed potential in inhibiting pro-inflammatory cytokines and mediators in various models .

Case Studies

- Anticancer Study : A series of pyrimidine derivatives were synthesized and tested for their effects on cancer cell proliferation. The most promising compounds were subjected to further evaluation for their mechanism of action, revealing significant apoptosis induction in cancer cells .

- Antimicrobial Evaluation : Another study focused on the synthesis of new derivatives with enhanced antimicrobial activity against resistant bacterial strains, demonstrating lower MIC values compared to existing treatments .

特性

IUPAC Name |

2-aminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSFEKWVIFWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396795 | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-48-6 | |

| Record name | 2-Amino-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-aminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using chitosan as a catalyst in the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives?

A1: Chitosan, a naturally occurring biopolymer, offers several advantages as a catalyst in synthesizing this compound derivatives [, ]. Firstly, it functions efficiently without any post-modification, utilizing its active –NH2 and –OH groups for catalysis [, ]. This eliminates the need for complex and potentially costly modification procedures. Secondly, chitosan promotes the reaction under mild conditions (85 °C) in the absence of solvent [, ], contributing to a greener and more sustainable approach. Finally, chitosan can be reused [, ], making it a cost-effective and environmentally friendly catalyst.

Q2: What is the general synthetic approach for preparing diverse this compound derivatives?

A2: A versatile method for synthesizing a library of diverse this compound derivatives involves a three-component reaction []. This reaction typically combines a guanidine, an aldehyde, and a cyanoketone, followed by spontaneous aromatization to yield the final product []. This strategy allows for the incorporation of various substituents into the this compound scaffold, enabling the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.

Q3: Have there been any computational studies on this compound, and what is their significance?

A3: Yes, quantum chemistry calculations have been performed on this compound to evaluate its potential as a dye sensitizer for solar cells []. These studies provide insights into the electronic structure and properties of the compound, which are crucial for understanding its behavior in photovoltaic devices. Computational modeling can guide the development of more efficient dye sensitizers for solar energy conversion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。